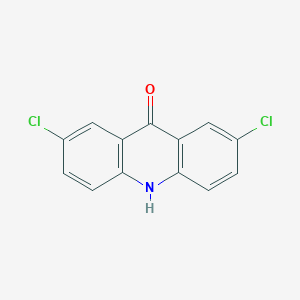
2,7-Dichloroacridin-9(10H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dichloroacridin-9(10H)-one is a useful research compound. Its molecular formula is C13H7Cl2NO and its molecular weight is 264.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
The compound 2,7-Dichloroacridin-9(10H)-one is a member of the acridine family, which has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, environmental science, and materials science.
Medicinal Chemistry
This compound has been investigated for its potential as an antimicrobial agent . Studies have shown that derivatives of this compound exhibit significant antibacterial activity against various pathogens, including resistant strains of bacteria. The mechanism of action is believed to involve interference with bacterial DNA synthesis, a critical process for bacterial replication and survival.
Case Study: Antibacterial Activity
- Objective : To evaluate the antibacterial efficacy of this compound derivatives.
- Method : Synthesis of various derivatives followed by in vitro testing against Gram-positive and Gram-negative bacteria.
- Findings : Certain derivatives showed a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, indicating potential for development as new antimicrobial agents.
Environmental Science
In environmental applications, this compound has been studied for its role as a fluorescent probe for detecting pollutants. Its fluorescence properties allow it to be used in sensing applications, particularly for monitoring water quality and detecting heavy metals.
Case Study: Fluorescent Sensing
- Objective : To assess the use of this compound as a fluorescent sensor for heavy metal ions.
- Method : The compound was tested in various aqueous solutions containing different concentrations of heavy metals.
- Findings : The compound exhibited significant changes in fluorescence intensity upon binding with specific metal ions, demonstrating its potential as an effective sensor for environmental monitoring.
Materials Science
The compound's unique structure contributes to its application in the development of organic light-emitting diodes (OLEDs) . Its photophysical properties make it suitable for use as an emissive layer material in OLED devices.
Case Study: OLED Development
- Objective : To explore the efficiency of this compound in OLED applications.
- Method : Incorporation of the compound into OLED device architecture and evaluation of device performance metrics such as luminance and efficiency.
- Findings : Devices incorporating this compound showed improved brightness and efficiency compared to traditional materials, making it a candidate for further research in optoelectronic applications.
Summary Table of Applications
| Application Area | Key Findings | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Effective against resistant bacteria | Development of new antibiotics |
| Environmental Science | Sensitive fluorescent probe for heavy metal detection | Enhanced water quality monitoring |
| Materials Science | Improved performance in OLEDs | Advancement in optoelectronic device technology |
Propriétés
Numéro CAS |
10352-33-7 |
|---|---|
Formule moléculaire |
C13H7Cl2NO |
Poids moléculaire |
264.1 g/mol |
Nom IUPAC |
2,7-dichloro-10H-acridin-9-one |
InChI |
InChI=1S/C13H7Cl2NO/c14-7-1-3-11-9(5-7)13(17)10-6-8(15)2-4-12(10)16-11/h1-6H,(H,16,17) |
Clé InChI |
XJJONGZIEZYSIP-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)C(=O)C3=C(N2)C=CC(=C3)Cl |
SMILES canonique |
C1=CC2=C(C=C1Cl)C(=O)C3=C(N2)C=CC(=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















